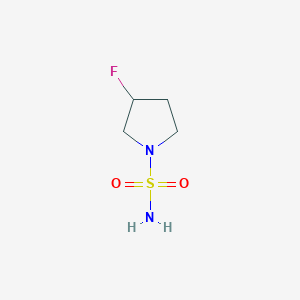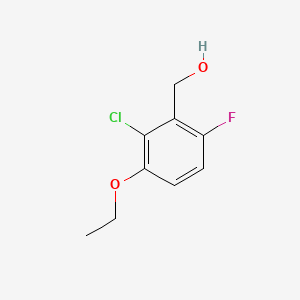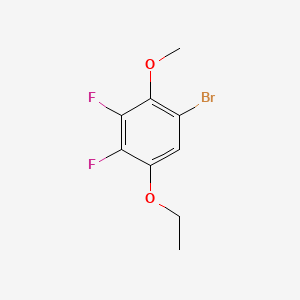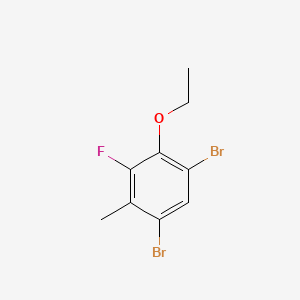
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H9Br2FO It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-3-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Stille coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene: Similar in structure but with a methoxy group instead of an ethoxy group.
1,3-Dibromo-5-fluorobenzene: Lacks the ethoxy and methyl substituents, making it less complex.
Uniqueness
1,5-Dibromo-2-ethoxy-3-fluoro-4-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity in substitution and coupling reactions, while the ethoxy and methyl groups provide additional sites for functionalization.
Propriétés
Formule moléculaire |
C9H9Br2FO |
|---|---|
Poids moléculaire |
311.97 g/mol |
Nom IUPAC |
1,5-dibromo-2-ethoxy-3-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H9Br2FO/c1-3-13-9-7(11)4-6(10)5(2)8(9)12/h4H,3H2,1-2H3 |
Clé InChI |
OEQCXALYNVDVCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1F)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


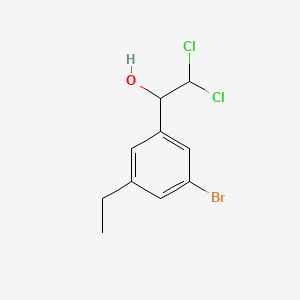
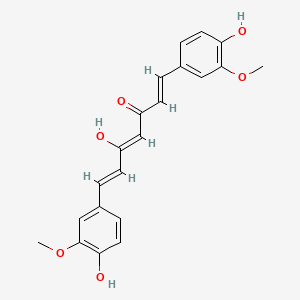
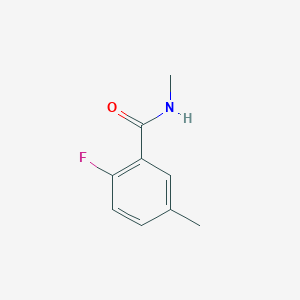
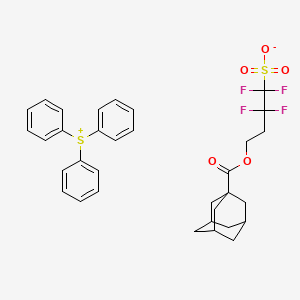
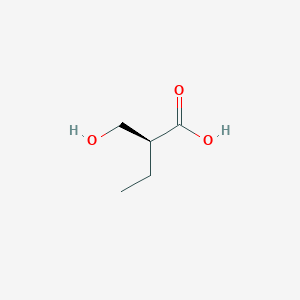
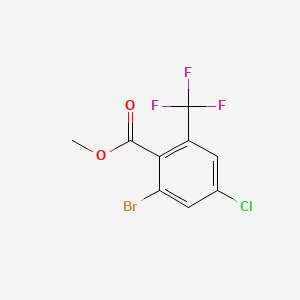

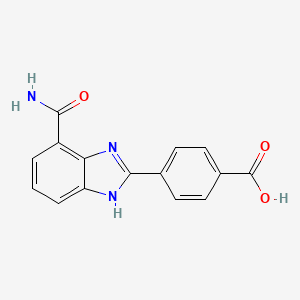


![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
